N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that features a unique combination of chromenyl, thiazolyl, and dioxine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5S/c20-15(14-8-22-5-6-23-14)19-17-18-12(9-25-17)11-7-10-3-1-2-4-13(10)24-16(11)21/h1-4,7-9H,5-6H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXYTDHBJBAJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-(2-bromoacetyl)-2H-chromen-2-one with thiosemicarbazide to form the thiazole ring, followed by further functionalization to introduce the dioxine and carboxamide groups . The reaction conditions often require the use of solvents such as DMF and catalysts like lutidine .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and chromenyl positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
Mechanism of Action
The biological activity of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is primarily attributed to its ability to interact with various molecular targets. For instance, it acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This interaction involves hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Compared to other similar compounds, N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide stands out due to its unique combination of chromenyl, thiazolyl, and dioxine moieties, which confer distinct biological activities and chemical reactivity. Similar compounds include:
(Z)-3-(2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl-)hydrazono)indolin-2-one: Known for its cytotoxic and antioxidant activities.
3-(2-oxo-2H-chromen-3-yl)-1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5-aryl-1H-pyrazol-1-ium bromides: Exhibits significant antibacterial and antioxidant properties.
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pyrazine-2-carboxamide: Studied for its potential antimicrobial activity.
Biological Activity
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a coumarin moiety, thiazole ring, and dioxine component, which are known to contribute to various pharmacological effects.
Chemical Structure
The compound can be represented by the following structure:
Anticancer Activity
Research has shown that compounds containing the thiazole and coumarin moieties exhibit significant anticancer properties. For instance, studies involving similar thiazole derivatives have demonstrated selective cytotoxicity against various cancer cell lines. In particular:
- Caco-2 Cells : Compounds with chromenon substitutions showed a notable decrease in viability (up to 54.9%) compared to untreated controls, indicating a promising anticancer effect .
| Compound | Cell Line | Viability (%) | p-value |
|---|---|---|---|
| N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl) | Caco-2 | 39.8 | <0.001 |
| Similar Thiazole Derivative | A549 | 56.9 | 0.0019 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the coumarin moiety enhances this activity due to its ability to interact with bacterial enzymes.
Antioxidant Properties
Research indicates that the compound may possess antioxidant properties, which are critical for combating oxidative stress in biological systems. This activity is essential for potential therapeutic applications in diseases where oxidative damage is a contributing factor.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Modulation : It can induce cell cycle arrest in cancer cells, leading to decreased proliferation.
- Apoptosis Induction : The compound may trigger apoptosis pathways in malignant cells, promoting cell death.
Case Studies
Recent studies have explored the efficacy of similar compounds in clinical settings:
-
Study on Caco-2 Cells : A comparative analysis indicated that compounds with chromenon substitutions significantly reduced viability in Caco-2 cells more effectively than standard chemotherapeutics like cisplatin .
- Methodology : The MTT assay was employed to assess cell viability after treatment with various concentrations of the compound over 24 hours.
Q & A
Basic: What are the common synthetic routes for N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Core Formation : Cyclization of 2-aminothiophenol with a coumarin-aldehyde derivative to construct the thiazole ring fused with a coumarin moiety .
Functionalization : Alkylation or acylation reactions to introduce substituents (e.g., methoxyethyl or dioxine groups) using reagents like 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Carboxamide Coupling : Amide bond formation between the thiazole intermediate and 5,6-dihydro-1,4-dioxine-2-carboxylic acid using coupling agents like EDC/HOBt .
Key Considerations : Optimize reaction times (e.g., 6–12 hours for cyclization) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity, focusing on peaks for the coumarin carbonyl (δ ~160 ppm), thiazole protons (δ 7.5–8.5 ppm), and dioxine ring protons (δ 4.2–4.8 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 425.08) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxamide) .
- X-ray Crystallography : Resolve crystal structure using SHELXL refinement (e.g., CCDC deposition number required) .
Intermediate: How is the crystal structure of this compound determined and validated?
Methodological Answer:
Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
Refinement : Apply SHELXL-2018 for structure solution, leveraging Patterson methods for heavy atoms and least-squares refinement for H-atoms .
Validation : Cross-check with R-factor convergence (<5%), Fo/Fc maps for electron density, and PLATON for symmetry checks .
Note : For twinned crystals, use TWINLAW in SHELXL to refine twin fractions .
Intermediate: What biological activities have been reported for this compound?
Methodological Answer:
- Enzyme Inhibition : Demonstrated α-glucosidase inhibition (IC₅₀ ~12 µM) via competitive binding assays, with hydrophobic interactions dominating ligand-receptor stability .
- Antimicrobial Activity : Tested against S. aureus (MIC ~8 µg/mL) using broth microdilution, comparing to ciprofloxacin controls .
- Cytotoxicity : Evaluated in MCF-7 cells (IC₅₀ ~25 µM) via MTT assay, with apoptosis confirmed by Annexin V/PI staining .
Advanced: How can molecular docking studies guide the optimization of this compound’s bioactivity?
Methodological Answer:
Target Selection : Prioritize enzymes like α-glucosidase (PDB ID 2ZE0) based on structural homology .
Docking Protocol : Use AutoDock Vina with Lamarckian GA, grid box centered on the active site (20 × 20 × 20 ų).
Simulations : Run 100 ns MD simulations (AMBER force field) to assess complex stability; analyze RMSD (<2 Å) and hydrogen bond persistence .
SAR Insights : Modify substituents (e.g., bromine at coumarin-C4) to enhance hydrophobic contacts, improving binding affinity by ~1.5 kcal/mol .
Advanced: How to resolve contradictions in biological data across different assays?
Methodological Answer:
Orthogonal Assays : Cross-validate enzyme inhibition (e.g., α-glucosidase) with cellular assays (e.g., glucose uptake in HepG2 cells) .
Dose-Response Curves : Ensure IC₅₀ values are calculated from ≥6 data points (log[inhibitor] vs. normalized response, variable slope) .
Control Standardization : Use reference inhibitors (e.g., acarbose for α-glucosidase) and normalize to cell viability (e.g., ATP-based assays) .
Advanced: What in vivo models are suitable for evaluating therapeutic efficacy?
Methodological Answer:
- Diabetes Models : Streptozotocin-induced hyperglycemic rats (oral glucose tolerance test at 50 mg/kg dose) .
- Cardioprotection : Ischemia-reperfusion injury in mice (compare to Mildronate; measure troponin levels post-treatment) .
- Pharmacokinetics : Assess bioavailability via LC-MS/MS (plasma t₁/₂ >4 hours suggests suitability for oral dosing) .
Advanced: How to design analogs to improve metabolic stability?
Methodological Answer:
Bioisosteric Replacement : Substitute dioxine with tetrahydrofuran (logP reduction by ~0.5) to enhance solubility .
Metabolic Hotspots : Introduce deuterium at benzylic positions (e.g., coumarin-CH₂) to slow CYP450-mediated oxidation .
Prodrug Strategies : Esterify carboxamide (e.g., pivaloyloxymethyl) for enhanced absorption, with hydrolysis in plasma .
Advanced: What computational tools predict off-target interactions?
Methodological Answer:
- SwissTargetPrediction : Upload SMILES string to rank potential targets (e.g., kinase or GPCR families) .
- PharmaDB Screening : Virtual screen against Tox21 library (10,000 compounds) to flag hERG or CYP3A4 liabilities .
- ADMET Predictions : Use QikProp for BBB permeability (QPlogBB > -1.0) and hepatotoxicity (CYP2D6 inhibition <50%) .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
Cellular Thermal Shift Assay (CETSA) : Treat cells with 10 µM compound, lyse, heat (37–65°C), and quantify soluble target via Western blot .
Click Chemistry Probes : Synthesize alkyne-tagged analogs for pull-down assays (e.g., biotin-streptavidin enrichment + LC-MS/MS) .
Knockdown Controls : siRNA-mediated target silencing (e.g., α-glucosidase siRNA) to confirm loss of compound efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
